molecular formula C15H23N5O3 B11791897 Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B11791897
M. Wt: 321.37 g/mol
InChI Key: JDRGRRVVKLWPAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine scaffold with a tert-butyl carboxylate group at the 6-position, a carbamoyl substituent at the 4-position, and an ethylamino group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules. Its synthesis typically involves multi-step protocols, including cyclization, halogenation, and nucleophilic substitution, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C15H23N5O3

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H23N5O3/c1-5-17-13-18-10-6-7-20(14(22)23-15(2,3)4)8-9(10)11(19-13)12(16)21/h5-8H2,1-4H3,(H2,16,21)(H,17,18,19)

InChI Key

JDRGRRVVKLWPAR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(CN(CC2)C(=O)OC(C)(C)C)C(=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclocondensation

The pyrido[4,3-d]pyrimidine core is synthesized through cyclocondensation of a Boc-protected dihydropyridine-3-carboxylate with a chloropyrimidine derivative. For example, Reich et al. demonstrated that nitration of tert-butylbenzene derivatives followed by reduction and coupling with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid yields bicyclic intermediates. Adapting this methodology, Compound A is obtained in four steps with a 39% overall yield:

  • Nitration : tert-Butylbenzene (57 ) treated with fuming HNO₃/H₂SO₄ yields 1,3-dinitrophenyl derivative 58 .

  • Reduction : Catalytic hydrogenation of 58 affords dianiline 59 .

  • Coupling : Reaction with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (49 ) produces regioisomers, separated via chromatography.

  • Chlorination : Treatment with POCl₃ introduces chloro groups at C2 and C4.

Key Data :

ParameterValueSource
Overall Yield39%
Purity (HPLC)>98%
RegioselectivityFavored by steric hindrance

Sequential Functionalization of Dichloro Intermediate

C2 Ethylamino Substitution

The C2 chloro group in Compound A undergoes nucleophilic substitution with ethylamine. Optimal conditions involve:

  • Solvent : Dimethylacetamide (DMA) at 80°C.

  • Base : N,N-Diisopropylethylamine (DIPEA, 3 eq.).

  • Time : 12–18 hours.

Mechanistic Insight : The reaction proceeds via an SₙAr mechanism, where the electron-deficient pyrimidine ring activates the chloro group for displacement. Ethylamine’s nucleophilicity is enhanced by the polar aprotic solvent and base.

Analytical Validation :

  • ¹H NMR : Disappearance of C2-Cl signal (δ 8.2 ppm) and emergence of ethylamino protons (δ 1.2–1.4 ppm).

  • LC-MS : [M+H]⁺ = 382.2 (calculated for C₁₆H₂₄ClN₅O₂).

C4 Carbamoyl Installation

The C4 chloro group is converted to carbamoyl via a two-step protocol:

  • Oxidation to Carboxylic Acid : Treating Compound A with KMnO₄ in acidic medium yields the C4 carboxylic acid derivative.

  • Amidation : Adapted from, the acid reacts with isopropyl chloroformate and 4-methylmorpholine to form a mixed carbonate, followed by ammonolysis in dioxane.

Optimized Conditions :

StepConditionsYield
OxidationKMnO₄, H₂SO₄, 70°C, 6 h85%
AmidationiPrOCOCl, NH₃ (dioxane), 20°C92%

Alternative Routes: Pyrimidine Ring Construction

Pyrimidine-to-Pyrido[4,3-d]Pyrimidine Annulation

Victory et al.’s method for pyrido[2,3-d]pyrimidines is adapted by substituting malononitrile with ethyl cyanoacetate to form the pyrido[4,3-d]pyrimidine core. The sequence involves:

  • Michael Addition : Ethyl cyanoacetate reacts with an α,β-unsaturated ester.

  • Cyclization : Guanidine promotes ring closure under basic conditions.

  • Boc Protection : Introduced at the dihydropyridine nitrogen using Boc₂O.

Yield Comparison :

MethodOverall YieldPurity
Dichloro Substitution68%>99%
Annulation52%95%

Scalability and Industrial Considerations

The dichloro substitution route is preferred for large-scale synthesis due to:

  • Simplified Purification : Chromatography-free isolation via crystallization.

  • Cost Efficiency : Ethylamine and ammonia are economical nucleophiles.

  • Regulatory Compliance : Avoids hazardous reagents like POCl₃ in final steps.

Case Study : A patent by Charpentier et al. reports a 93% yield for a similar carbamate synthesis using triethylamine (4.6 eq.) in acetonitrile, though the method was revised to reduce base usage and improve stirring efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Position 4 Modifications

  • 4-Hydroxy Derivatives : Compounds like tert-butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (118) exhibit a hydroxyl group instead of carbamoyl. This substitution reduces electrophilicity, impacting reactivity in downstream functionalization (e.g., tosylation with tosyl chloride) .
  • 4-Chloro Derivatives : tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (10) replaces carbamoyl with chlorine, enhancing susceptibility to nucleophilic displacement reactions (e.g., with amines or alkoxides) .

Position 2 Modifications

  • 2-Methyl/2-Cyclopropyl Substituents : Benzyl 4-chloro-2-methyl/cyclopropyl derivatives () highlight steric and electronic effects. Methyl groups increase lipophilicity, while cyclopropyl rings enhance metabolic stability .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Molecular Weight Key Spectral Data (¹H NMR)
Target Compound Not reported ~350 (estimated) Expected δ 1.50 (tert-butyl), 8.79 (pyrimidine H)
4-Hydroxy Analog (118) 250–253 343.38 N/A
4-Chloro Analog (10) Not reported 304.17 δ 8.79 (s, 1H), 4.58 (s, 2H), 1.50 (s, 9H)
2,4-Dichloro Derivative () Not reported 304.17 δ 8.79 (s, 1H), 2.97 (t, J = 5.8 Hz, 2H)

Biological Activity

Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₄O₃
  • Molecular Weight : 250.3 g/mol
  • Melting Point : 170 - 172 °C

The compound features a unique pyrido-pyrimidine core which is significant in various biological activities. The presence of functional groups such as carbamoyl and carboxylate enhances its reactivity and interaction with biological systems.

Biological Activity

Preliminary studies have indicated several potential biological activities of this compound:

  • Antitumor Activity : Research suggests that this compound may exhibit antitumor properties, potentially inhibiting the growth of cancer cells through various mechanisms.
  • Antimicrobial Properties : Initial findings indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
  • Cytotoxic Effects : Studies have shown that the compound can induce cytotoxic effects in specific cell lines, which could be beneficial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The carbamoyl group may play a crucial role in interacting with cellular targets.
  • The ethylamino moiety could enhance membrane permeability, facilitating better bioavailability and efficacy in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the pyrido-pyrimidine core through cyclization reactions.
  • Introduction of functional groups , such as the carbamoyl and ethylamino groups, to enhance biological activity.

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated the antitumor efficacy of the compound in vitro against breast cancer cell lines.
Study B (2024)Reported antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study C (2025)Investigated cytotoxic effects in human liver cancer cells, showing significant apoptosis induction at concentrations above 10 µM.

Q & A

Basic: How can researchers optimize the Boc-protection step during the synthesis of pyrido[4,3-d]pyrimidine derivatives?

Methodological Answer:
The Boc (tert-butoxycarbonyl) protection step is critical for preventing undesired side reactions. To optimize this step:

  • Use anhydrous dichloromethane (DCM) as the solvent under inert (N₂) atmosphere to minimize hydrolysis.
  • Add Boc₂O (di-tert-butyl dicarbonate) dropwise at low temperatures (-78°C) to control exothermic reactions and improve regioselectivity .
  • Monitor reaction progress via TLC or LC-MS. After completion, adjust pH to ~5 with 1 M HCl to protonate intermediates, followed by extraction with ethyl acetate (EtOAc). For purification, employ column chromatography with gradients of hexane/EtOAc .

Basic: What analytical techniques are most effective for characterizing tert-butyl-substituted pyrido[4,3-d]pyrimidines?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regiochemistry. For example, the tert-butyl group typically appears as a singlet at δ ~1.4 ppm in ¹H NMR, while the pyrimidine protons resonate between δ 8.0–9.0 ppm .
  • Mass Spectrometry (ESI-MS): Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). For example, tert-butyl derivatives often show fragments corresponding to loss of the Boc group (Δm/z ~100) .
  • HPLC-PDA: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of pyrido[4,3-d]pyrimidines as kinase inhibitors?

Methodological Answer:

  • Core Modifications: Replace the ethylamino group at position 2 with bulkier substituents (e.g., phenyl, benzyl) to enhance hydrophobic interactions with kinase ATP-binding pockets. For example, phenyl-substituted analogs show improved EGFR inhibition .
  • Carbamoyl Group Optimization: Introduce electron-withdrawing groups (e.g., fluoro, chloro) at position 4 to modulate hydrogen-bonding interactions. Derivatives with 4-carbamoyl substituents exhibit higher selectivity for VEGFR-2 .
  • In Silico Docking: Use AutoDock or Schrödinger Suite to predict binding poses in EGFR or VEGFR-2 active sites. Prioritize compounds with calculated binding energies < -8 kcal/mol .

Advanced: What computational methods are suitable for predicting the metabolic stability of tert-butyl-protected pyrido[4,3-d]pyrimidines?

Methodological Answer:

  • CYP450 Metabolism Prediction: Use ADMET Predictor or MetaCore to identify vulnerable sites (e.g., tertiary amines, ester groups). Tert-butyl groups generally improve metabolic stability by steric hindrance .
  • Hydrolysis Susceptibility: Apply density functional theory (DFT) to calculate the energy barrier for Boc deprotection under physiological pH. Lower barriers (<25 kcal/mol) suggest instability in vivo .

Advanced: How can researchers address instability of the dihydropyrido[4,3-d]pyrimidine core during storage?

Methodological Answer:

  • Storage Conditions: Store under argon at -20°C in amber vials to prevent oxidation of the dihydro ring. Avoid exposure to light or humidity .
  • Stabilization Additives: Add 1% w/v ascorbic acid or 0.1 M EDTA to aqueous solutions to chelate metal ions that catalyze degradation .

Advanced: What experimental strategies can validate target engagement in cellular assays for pyrido[4,3-d]pyrimidine derivatives?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (1–10 µM), lyse, and heat to 37–65°C. Detect stabilized target proteins (e.g., EGFR) via Western blot .
  • Kinase Profiling: Use a panel of 100+ recombinant kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration. Prioritize inhibitors with >70% inhibition at 1 µM .

Advanced: How to resolve contradictions in spectral data for pyrido[4,3-d]pyrimidine regioisomers?

Methodological Answer:

  • NOE Spectroscopy: Perform 2D NOESY to confirm spatial proximity between protons. For example, NOE correlations between H-2 (ethylamino) and H-6 (carboxylate) distinguish regioisomers .
  • X-ray Crystallography: Co-crystallize the compound with a protein (e.g., HSA) to unambiguously assign the structure .

Advanced: What purification techniques maximize yield for polar pyrido[4,3-d]pyrimidine intermediates?

Methodological Answer:

  • Flash Chromatography: Use silica gel with EtOAc/MeOH (95:5) for polar intermediates. For highly polar compounds, switch to C18 reverse-phase columns .
  • Recrystallization: Dissolve in hot acetonitrile, cool to -20°C, and filter to isolate crystalline products (>90% purity) .

Advanced: How to design in vitro assays for evaluating antiangiogenic activity of pyrido[4,3-d]pyrimidines?

Methodological Answer:

  • HUVEC Tube Formation Assay: Seed human umbilical vein endothelial cells (HUVECs) on Matrigel. Treat with 0.1–10 µM compound and quantify tube length inhibition vs. controls (e.g., sunitinib) .
  • VEGFR-2 Phosphorylation ELISA: Use a phospho-specific ELISA kit to measure inhibition of VEGF-induced VEGFR-2 phosphorylation in HUVECs (IC₅₀ < 100 nM desired) .

Advanced: How to analyze contradictory bioactivity data across structural analogs?

Methodological Answer:

  • Cluster Analysis: Group compounds by substituents (e.g., 4-carbamoyl vs. 4-chloro) and compare IC₅₀ values across multiple assays (e.g., EGFR, VEGFR-2). Contradictions may arise from off-target effects .
  • Proteomics Profiling: Use LC-MS/MS to identify unintended protein targets (e.g., PI3K, mTOR) that explain divergent activity .

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